Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate
Description
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a formamido group and a methylsulfanyl group attached to a butanoate ester backbone.
Properties
IUPAC Name |
methyl (2S)-2-formamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-11-7(10)6(8-5-9)3-4-12-2/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOGTYYPVIKRQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28381-57-9 | |
| Record name | methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of protecting groups to selectively react the formamido and methylsulfanyl groups before the final esterification step.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The formamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate involves its interaction with various molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can undergo oxidation to form reactive intermediates. These interactions can affect enzyme activity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a similar structure but lacks the formamido and methylsulfanyl groups.
Ethyl acetate: A simple ester used as a solvent with a similar ester backbone but different functional groups.
Methyl (2S)-2-bromobutanoate: Similar ester structure but with a bromine atom instead of the formamido and methylsulfanyl groups.
Uniqueness
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is unique due to the presence of both the formamido and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wider range of chemical transformations and interactions compared to simpler esters.
Biological Activity
Methyl (2S)-2-formamido-4-(methylsulfanyl)butanoate is a compound with notable biological activity due to its unique structural features, including the formamido and methylsulfanyl groups. These functional groups enable various interactions with biological molecules, potentially influencing enzyme activity and protein function. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
This compound can be synthesized through esterification of the corresponding carboxylic acid with methanol, often using acid catalysts under reflux conditions. The compound is characterized by its ability to undergo hydrolysis, oxidation, and nucleophilic substitution reactions, allowing it to participate in various biochemical pathways .
The biological activity of this compound is largely attributed to its functional groups:
- Formamido Group : Capable of forming hydrogen bonds with enzymes and proteins, potentially modulating their activity.
- Methylsulfanyl Group : Can be oxidized to form reactive intermediates that may interact with biological targets .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : The compound has been studied for its effects on various enzymes, particularly those involved in metabolic pathways. Its structural components may enhance or inhibit enzyme activity through competitive or non-competitive inhibition mechanisms.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. The compound's ability to interact with microbial enzymes could disrupt vital processes in pathogens.
- Antioxidant Activity : The oxidation of the methylsulfanyl group may lead to the formation of antioxidant species, contributing to cellular protection against oxidative stress.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound could inhibit specific enzymes involved in amino acid metabolism, suggesting its potential as a modulator in metabolic disorders.
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
